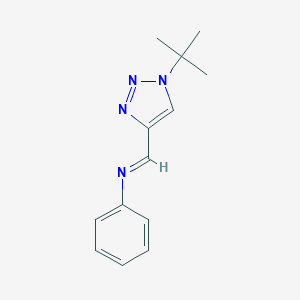
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a phenylimino group attached to the triazole ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Phenylimino Group: The phenylimino group can be introduced through a condensation reaction between an aromatic amine and a formylated triazole intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylimino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed:
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: 1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine can be compared with other triazole derivatives, such as:
1-tert-Butyl-4-[(phenylamino)methyl]-1H-1,2,3-triazole: Similar structure but with an amino group instead of an imino group.
1-tert-Butyl-4-[(phenylhydrazono)methyl]-1H-1,2,3-triazole: Contains a hydrazono group, offering different reactivity and applications.
Uniqueness: The presence of the phenylimino group in this compound imparts unique electronic and steric properties, making it distinct from other triazole derivatives
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-(1-tert-butyltriazol-4-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H16N4/c1-13(2,3)17-10-12(15-16-17)9-14-11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clave InChI |
HJPZHFILCLSZEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=C(N=N1)C=NC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)N1C=C(N=N1)C=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


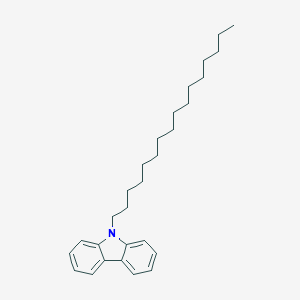
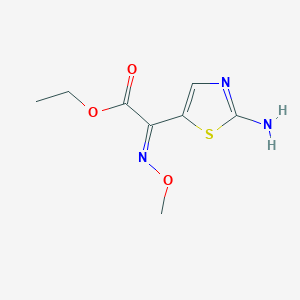
methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
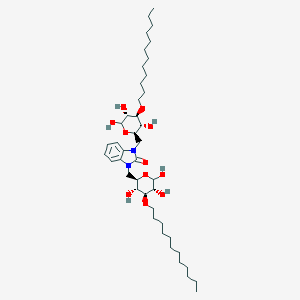
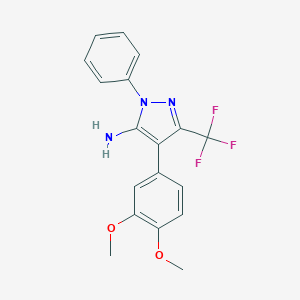
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290076.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290078.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290081.png)
![7',8'-dimethoxy-3'-phenylspiro[1H-indole-3,5'-2H-pyrazolo[3,4-c]isoquinoline]-2-one](/img/structure/B290083.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
